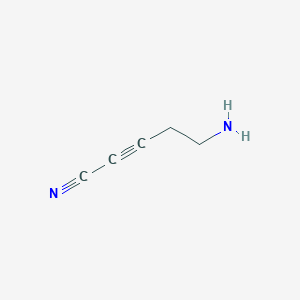
5-Aminopent-2-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopent-2-ynenitrile: is an organic compound with the molecular formula C5H6N2. It features both an amino group (-NH2) and a nitrile group (-C≡N) attached to a pent-2-yne backbone. This compound is of interest due to its unique structure, which combines the reactivity of alkynes with the functional versatility of nitriles and amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminopent-2-ynenitrile can be synthesized through various methods. One common approach involves the reaction of 5-hexynenitrile with ammonia under specific conditions . Another method includes the use of gold(I) catalysis to convert 5-aminopent-2-yn-1-ol to this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of readily available starting materials and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Aminopent-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction with lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Substituted amines and nitriles.
Scientific Research Applications
Chemistry: 5-Aminopent-2-ynenitrile is used in the synthesis of various heterocyclic compounds, including pyrroles and indoles . It serves as a building block for more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-aminopent-2-ynenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, while the amino group can serve as a nucleophile. These interactions enable the compound to participate in a wide range of chemical reactions, influencing molecular pathways and biological processes .
Comparison with Similar Compounds
5-Aminopent-2-en-4-ynenitrile: Similar structure but with an additional double bond.
4-Nitrobut-3-en-1-ynyl amine: Contains a nitro group instead of a nitrile group.
Uniqueness: 5-Aminopent-2-ynenitrile is unique due to its combination of an alkyne, nitrile, and amino group, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
918871-67-7 |
|---|---|
Molecular Formula |
C5H6N2 |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
5-aminopent-2-ynenitrile |
InChI |
InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h2,4,6H2 |
InChI Key |
FRNUYHFGGSLXGD-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C#CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















